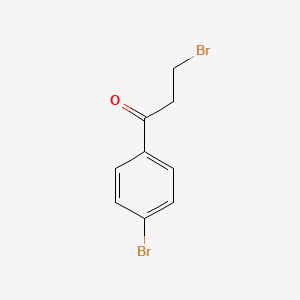

3-Bromo-1-(4-bromophenyl)propan-1-one

Beschreibung

Contextualization within Halogenated Ketones and Aryl Halides

3-Bromo-1-(4-bromophenyl)propan-1-one is structurally classified as both a halogenated ketone and an aryl halide. The presence of the bromine atom on the propyl chain categorizes it as an α-haloketone, a class of compounds known for their reactivity towards nucleophiles. The bromine atom attached to the phenyl group places it within the family of aryl halides, which are key substrates in a multitude of cross-coupling reactions.

The reactivity of the α-bromo ketone functionality is a cornerstone of its synthetic utility. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the α-position.

Simultaneously, the aryl bromide moiety offers a handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential or, in some cases, tandem functionalization at two distinct sites within the molecule, providing a powerful tool for the construction of complex molecular architectures.

Significance in Contemporary Synthetic Research and Chemical Design

The significance of this compound in modern synthetic research lies in its role as a versatile building block for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The 1,3-dielectrophilic nature of the molecule, with electrophilic centers at the carbonyl carbon and the carbon bearing the bromine atom, makes it an ideal precursor for the construction of various five- and six-membered rings.

A prominent application of α-haloketones like this compound is in the Hantzsch thiazole (B1198619) synthesis. mdpi.com In this reaction, the α-haloketone is condensed with a thioamide to afford a thiazole ring, a privileged scaffold in medicinal chemistry. The resulting 2,4-disubstituted thiazoles are of significant interest in drug discovery.

Furthermore, this compound can serve as a precursor for the synthesis of pyrimidines and other nitrogen-containing heterocycles through reactions with ureas, thioureas, and amidines. organic-chemistry.org The ability to construct these important heterocyclic systems from a readily accessible starting material underscores the value of this compound in chemical design. Its application as an intermediate in the synthesis of more complex molecules is a key area of ongoing research.

Scope and Research Imperatives for Comprehensive Chemical Inquiry

While the fundamental reactivity of this compound is understood based on its functional groups, there remains considerable scope for further investigation. A primary research imperative is the exploration of its utility in novel multi-component reactions. nih.gov Designing one-pot syntheses that leverage both the α-haloketone and aryl halide functionalities could lead to highly efficient methods for the rapid assembly of complex molecular scaffolds.

Another area of interest is the development of stereoselective reactions involving this prochiral ketone. The synthesis of enantiomerically enriched derivatives would be of great value for the preparation of chiral drugs and other biologically active molecules. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at the carbonyl group or the α-carbon.

Furthermore, a comprehensive investigation into the full range of heterocyclic systems that can be accessed from this precursor is warranted. This includes the exploration of reactions with a wider variety of nucleophiles and the development of novel cyclization strategies. A deeper understanding of its reaction mechanisms and the factors that control regioselectivity and stereoselectivity will be crucial for unlocking its full potential in organic synthesis.

Chemical and Physical Properties

Below are the tabulated chemical and physical properties of this compound. organic-chemistry.orglookchem.com

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 33994-13-7 |

| Molecular Formula | C₉H₈Br₂O |

| InChI | InChI=1S/C9H8Br2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 |

| InChIKey | YINLPKSWWRJXJH-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 291.97 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1-(4-bromophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINLPKSWWRJXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495497 | |

| Record name | 3-Bromo-1-(4-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33994-13-7 | |

| Record name | 3-Bromo-1-(4-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Direct Synthetic Routes to 3-Bromo-1-(4-bromophenyl)propan-1-one

Direct synthetic routes to this compound primarily involve the construction of the molecule in a single key step or a highly convergent sequence. These methods are often favored for their efficiency and atom economy.

Precursor-Based Synthesis and Substrate Selection

The judicious selection of starting materials is paramount for the successful synthesis of this compound. The most logical precursors for a direct approach are a substituted benzene (B151609) ring and a three-carbon acyl component already bearing the terminal bromine atom.

| Precursor | Role in Synthesis | Rationale for Selection |

| Bromobenzene (B47551) | Provides the 4-bromophenyl moiety | A readily available and relatively inexpensive starting material. The bromine substituent directs electrophilic substitution to the ortho and para positions. |

| 3-Bromopropionyl chloride | Provides the 3-bromopropanoyl group | The acyl chloride is highly reactive towards electrophilic aromatic substitution, and it incorporates the required three-carbon chain with the terminal bromine in a single step. |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst | Activates the acyl chloride for the electrophilic attack on the aromatic ring. |

The choice of these precursors is guided by the principles of retrosynthetic analysis, which identifies the most straightforward bond disconnection in the target molecule, in this case, the bond between the aromatic ring and the carbonyl group.

Regioselective Bromination Reactions on Propanone Skeletons

While direct bromination of a pre-formed propanone skeleton, such as 1-(4-bromophenyl)propan-1-one, might seem like a plausible route, achieving regioselectivity at the 3-position presents a significant challenge. The presence of the carbonyl group activates the α-protons (at the 2-position) for enolization and subsequent reaction with electrophiles, making α-bromination the more likely outcome.

To achieve bromination at the desired 3-position, a multi-step sequence would likely be necessary, moving this approach into the realm of indirect synthesis. For instance, a derivative with a directing group could be employed, or a precursor with a double bond between the 2 and 3 positions could be hydrobrominated. However, as a direct, single-step transformation, the regioselective bromination of a simple propanone skeleton to yield the 3-bromo product is not a standard or efficient method.

Electrophilic Acylation Pathways for Aryl Ketone Formation

The most prominent and direct method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of bromobenzene with the 3-bromopropionyl group.

The reaction is typically carried out by treating bromobenzene with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the electron-rich aromatic ring.

A closely related synthesis is that of 1-(4-bromophenyl)-3-chloropropan-1-one, which is achieved through the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride. This analogous reaction proceeds in moderate to good yields, suggesting that the use of 3-bromopropionyl chloride would be a highly effective strategy for the synthesis of the target compound.

Reaction Scheme for Friedel-Crafts Acylation:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reported Yield (Analogous Reaction) |

| Bromobenzene | 3-Chloropropionyl chloride | AlCl₃ | Dichloromethane (B109758) | 74% |

Indirect Synthetic Pathways Involving Propanone Derivatives

Indirect synthetic pathways involve the formation of a propanone derivative that is subsequently converted to the target molecule through one or more functional group interconversions or carbon-carbon bond-forming reactions.

Functional Group Interconversions on Analogous Propanone Scaffolds

An alternative strategy involves the synthesis of a propanone scaffold with a functional group at the 3-position that can be readily converted to a bromide. A common precursor for such a transformation is a hydroxyl group.

The synthesis would first target 3-hydroxy-1-(4-bromophenyl)propan-1-one. This intermediate could then be treated with a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), to replace the hydroxyl group with a bromine atom via a nucleophilic substitution reaction.

Synthetic Sequence:

Synthesis of 3-hydroxy-1-(4-bromophenyl)propan-1-one.

Conversion of the hydroxyl group to a bromide.

| Starting Material | Reagent | Product |

| 3-Hydroxy-1-(4-bromophenyl)propan-1-one | PBr₃ or HBr | This compound |

This approach allows for the use of starting materials that may be more readily available or offer different strategic advantages compared to the direct Friedel-Crafts acylation.

Carbon-Carbon Bond Formation Strategies

The carbon framework of 1-(4-bromophenyl)propan-1-one can be constructed using various carbon-carbon bond formation reactions. Once this ketone is formed, subsequent functionalization, as discussed in the previous section, can be undertaken.

Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, can be reacted with 4-bromobenzaldehyde (B125591) to form the secondary alcohol, 1-(4-bromophenyl)propan-1-ol (B1266696). Subsequent oxidation of this alcohol, for example with pyridinium (B92312) chlorochromate (PCC), would yield 1-(4-bromophenyl)propan-1-one. This ketone would then require a selective bromination at the 3-position, which as previously noted, is challenging.

Reformatsky Reaction: The Reformatsky reaction offers a route to β-hydroxy esters, which can be further manipulated. For instance, 4-bromobenzaldehyde could be reacted with an α-bromoester, such as ethyl bromoacetate, in the presence of zinc to form a β-hydroxy ester. While not a direct route to the target propanone, this method highlights a powerful C-C bond-forming strategy that can create the core structure for further elaboration.

These indirect methods, while often involving more steps, can provide access to a wider range of analogues and may be necessary if the direct routes prove to be low-yielding or incompatible with other functional groups on the starting materials.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of functionalized brominated ketones, such as this compound, has been significantly advanced by modern chemical methodologies. These innovations focus on improving efficiency, safety, selectivity, and scalability, moving beyond traditional batch processing. Key areas of progress include the application of flow chemistry, the development of novel catalytic systems for carbon-halogen bond manipulation, and the advent of sophisticated stereoselective methods for structurally related chiral molecules.

Flow Chemistry Applications in Brominated Ketone Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of halogenated ketones, offering substantial advantages over conventional batch methods. thieme-connect.de The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, mitigating the risks associated with highly exothermic bromination reactions and preventing thermal runaways. rsc.org This enhanced control often leads to higher selectivity and yields by minimizing the formation of byproducts, such as polybrominated species. nih.gov

The application of flow chemistry is particularly beneficial for reactions involving hazardous or unstable reagents. For instance, a continuous flow process was developed for the synthesis of chiral α-halo ketones, which are key building blocks for various pharmaceuticals. acs.org This method utilizes a tube-in-tube reactor for the safe generation and immediate consumption of diazomethane, which is then converted to the corresponding α-diazo ketone and subsequently to the α-bromo ketone upon quenching with hydrogen bromide (HBr). acs.org This approach eliminates the need to handle and store significant quantities of toxic and explosive diazomethane. acs.org

Researchers have also demonstrated straightforward α-bromination of ketones in continuous flow systems. One such setup involved treating a ketone substrate with bromine (Br₂) and HBr in a suitable solvent like 1,4-dioxane, achieving near-quantitative yields with excellent selectivity and avoiding ring bromination. nih.gov The ability to telescope, or "daisy-chain," multiple reaction steps is another significant advantage of flow chemistry. acs.org A multi-reactor platform has been described for the α-bromination of a ketone, followed by an in-line purification and a subsequent amination/rearrangement sequence, demonstrating a streamlined process from starting material to a more complex intermediate. acs.org

| Substrate | Reagents | Reactor Type | Residence Time | Yield | Key Advantage |

|---|---|---|---|---|---|

| Acetophenone | Br₂, HBr, 1,4-dioxane | Not specified | Not specified | 99% | High selectivity, avoidance of polybromination. nih.gov |

| N-protected amino acids | 1. Mixed anhydride (B1165640) formation 2. Diazomethane 3. HBr | Tubular & Tube-in-tube reactors | ~4.5 hours (overall) | 87% (for α-chloro ketone) | Safe handling of diazomethane, multi-step synthesis. acs.org |

| Cyclohexanone derivative | Br₂, CH₂Cl₂ | Coil reactor (25 mL) | Not specified | 90% conversion (over two steps) | Telescoped reaction with in-line separation. acs.org |

Catalytic Approaches in Carbon-Halogen Bond Formation and Transformation

The formation of carbon-halogen bonds, a cornerstone of organic synthesis, has been greatly refined through catalysis. For the α-bromination of ketones, acid catalysis is a classic approach where an acid, such as HBr or acetic acid, promotes the formation of the enol tautomer, which then acts as the nucleophile attacking electrophilic bromine (Br₂). masterorganicchemistry.com However, modern research has focused on developing more sophisticated catalytic systems to improve reaction efficiency and selectivity under milder conditions.

Transition metal catalysis offers a powerful alternative. For example, copper(II) triflate (Cu(OTf)₂) has been successfully employed as a Lewis acid catalyst for the α-bromination of aryl ketones, affording the desired products in good yields. nih.gov Beyond simple ketones, rhodium-based catalysts have been used in regiodivergent methods to convert aldehydes into either branched or linear ketones through the reductive coupling with vinyl bromides, showcasing catalytic control over C-C and C-H bond formation in processes involving organobromides. nih.gov

Organocatalysis represents another major frontier in C-Br bond formation. researchwithrutgers.com Chiral secondary amines, such as diphenylpyrrolidine derivatives, have been shown to catalyze the highly enantioselective α-bromination of both aldehydes and ketones. researchgate.net These catalysts operate by forming a nucleophilic enamine intermediate with the carbonyl substrate, which then reacts with an electrophilic bromine source like N-Bromosuccinimide (NBS). This approach provides a metal-free pathway to chiral α-brominated compounds. researchwithrutgers.comresearchgate.net The transformation of the C-Br bond is equally important, as it serves as a versatile handle for subsequent functionalization, typically through nucleophilic substitution or cross-coupling reactions, making these brominated ketones valuable synthetic intermediates. researchwithrutgers.com

| Catalyst Type | Specific Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Acid Catalysis | HBr / Acetic Acid | Enolizable Ketones | Classic method, promotes enol formation. masterorganicchemistry.com |

| Transition Metal | Cu(OTf)₂ | Aryl Ketones | Lewis acid-based protocol for direct halogenation. nih.gov |

| Organocatalysis | Diphenylpyrrolidine | Aldehydes & Ketones | Metal-free, enables enantioselective α-bromination. researchgate.net |

| Metal-Free | Br₂ (no catalyst) | Aromatic Ketones | Acid-free route, can improve yield in specific cases. nih.gov |

Stereoselective and Diastereoselective Synthesis of Related Structures

While this compound is an achiral molecule, the principles of stereoselective synthesis are highly relevant for creating chiral analogs and related structures that possess defined three-dimensional geometries. The development of methods to control stereochemistry during C-Br bond formation is crucial for the synthesis of biologically active molecules and complex natural products. researchgate.net

Enantioselective α-bromination has been successfully achieved using organocatalysis. As mentioned, chiral amines can catalyze the reaction between ketones and electrophilic bromine sources to produce α-bromo ketones with high enantiomeric excess (ee). researchgate.net For example, a C2-symmetric imidazolidine (B613845) catalyst has been used to α-brominate ketones with up to 94% ee. researchgate.net This strategy relies on the formation of a transient chiral enamine, which effectively shields one face of the molecule, directing the incoming bromine atom to the opposite face. researchwithrutgers.com

Furthermore, highly diastereoselective and enantioselective reactions have been developed for more complex substrates. A notable example is the bromoazidation of α,β-unsaturated ketones. organic-chemistry.org Catalyzed by chiral N,N'-dioxide/Fe(OTf)₂ complexes, this reaction allows for the installation of both a bromine and an azide (B81097) group across the double bond with excellent control over both relative and absolute stereochemistry. organic-chemistry.org Such methods provide access to densely functionalized chiral building blocks that would be difficult to prepare using classical synthetic routes. These advanced catalytic approaches are instrumental in generating valuable "linchpin" intermediates where the stereodefined C-Br bond can be displaced by a wide array of nucleophiles to access diverse and complex molecular architectures. researchwithrutgers.com

| Reaction Type | Substrate | Catalyst/Reagent System | Stereochemical Outcome |

|---|---|---|---|

| Enantioselective α-Bromination | Cyclic Ketones | C2-symmetric imidazolidine | Up to 94% enantiomeric excess (ee). researchgate.net |

| Enantioselective α-Bromination | Aldehydes | C2-symmetric diphenylpyrrolidine | Up to 96% enantiomeric excess (ee). researchgate.net |

| Diastereo- & Enantioselective Bromoazidation | α,β-Unsaturated Ketones | Chiral N,N'-dioxide/Fe(OTf)₂ | High yields with excellent diastereo- and enantioselectivities. organic-chemistry.org |

Reaction Mechanisms and Chemical Reactivity of 3 Bromo 1 4 Bromophenyl Propan 1 One

Electrophilic and Nucleophilic Characteristics of the Compound

The electronic landscape of 3-Bromo-1-(4-bromophenyl)propan-1-one is defined by a distribution of electron density that creates distinct electrophilic and nucleophilic sites. The carbonyl group, a classic electrophilic center, is susceptible to attack by nucleophiles at the carbonyl carbon. The polarization of the carbon-oxygen double bond renders the carbon atom electron-deficient and thus, a prime target for nucleophilic addition reactions.

Furthermore, the α-carbon, the carbon atom adjacent to the carbonyl group and bonded to a bromine atom, is also a significant electrophilic site. The electron-withdrawing nature of both the carbonyl group and the bromine atom inductively polarizes the C-Br bond, making the α-carbon electron-deficient and susceptible to nucleophilic attack. This enhanced electrophilicity at the α-carbon is a hallmark of α-haloketones and a key determinant of their reactivity. nih.gov

While the molecule is predominantly electrophilic in nature, the potential for nucleophilic character exists through the formation of an enolate. In the presence of a suitable base, a proton can be abstracted from the α'-carbon (the carbon on the other side of the carbonyl group), generating a resonance-stabilized enolate anion. This enolate is a potent nucleophile, capable of reacting with a range of electrophiles at the α'-carbon.

| Site | Character | Rationale |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond |

| α-Carbon | Electrophilic | Inductive effect of the carbonyl group and bromine atom |

| α'-Carbon (via enolate) | Nucleophilic | Deprotonation by a base to form a resonance-stabilized anion |

| Oxygen (of carbonyl) | Nucleophilic (Lewis Base) | Lone pairs of electrons |

Reactivity of the α-Bromoketone Moiety

The α-bromoketone moiety is the most reactive part of the this compound molecule, undergoing a variety of transformations that are central to its synthetic utility.

One of the most fundamental reactions of this compound is the nucleophilic substitution at the α-carbon. The enhanced electrophilicity of this position allows for the displacement of the bromide ion by a wide array of nucleophiles. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a new bond at the α-position.

A diverse range of nucleophiles can be employed in these reactions, including amines, thiols, and cyanides, leading to the synthesis of α-amino ketones, α-thio ketones, and α-cyano ketones, respectively. These products are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, the reaction with primary amines can lead to the formation of α-amino ketones, which can then undergo cyclization to form various nitrogen-containing heterocycles.

| Nucleophile | Product Type |

| Primary Amines (R-NH₂) | α-Amino Ketone |

| Thiols (R-SH) | α-Thio Ketone |

| Cyanide (CN⁻) | α-Cyano Ketone |

In the presence of a base, this compound can form an enolate by deprotonation at the α'-carbon. utexas.edumasterorganicchemistry.com The acidity of the α'-protons is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. The resulting enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. mnstate.edu For example, it can be alkylated with alkyl halides, providing a route to more complex ketone structures.

It is important to note that under basic conditions, halogenation at the α'-position can occur if a halogen source is present. The introduction of a halogen at this position makes the remaining α'-proton even more acidic, often leading to multiple halogenations. libretexts.org

Enolates derived from α-haloketones can also be trapped with silylating agents, such as trimethylsilyl (B98337) chloride, to form enol silanes. bates.edu These silyl (B83357) enol ethers are versatile intermediates that can be used in a variety of synthetic transformations, including Mukaiyama aldol (B89426) reactions and palladium-catalyzed cross-coupling reactions. The formation of the enol silane (B1218182) effectively protects the enolate and allows for more controlled reactions with electrophiles. organic-chemistry.org

α-Haloketones like this compound are known to undergo rearrangement reactions, with the Favorskii rearrangement being a prominent example. wikipedia.orgscienceinfo.com This rearrangement occurs when an α-haloketone with an enolizable proton is treated with a base, typically an alkoxide or hydroxide (B78521). nrochemistry.compurechemistry.org

The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgddugu.ac.in The base abstracts a proton from the α'-carbon to form an enolate, which then undergoes intramolecular nucleophilic attack on the α-carbon, displacing the bromide ion to form a bicyclic or spirocyclic cyclopropanone. Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to a rearranged carboxylic acid derivative (an ester if an alkoxide is used, or a carboxylic acid if hydroxide is used). The ring opening occurs in a manner that forms the more stable carbanion.

For an acyclic α-bromoketone such as this compound, the Favorskii rearrangement would lead to the formation of a substituted propanoic acid derivative.

Transformations of the Carbonyl Group

The carbonyl group in this compound is another key site for chemical transformations, most notably reduction reactions.

The carbonyl group of this compound can be selectively reduced to a secondary alcohol using a variety of reducing agents. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.orgchemguide.co.uk This reagent is a source of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbonyl carbon. libretexts.org

The reaction typically proceeds via nucleophilic addition of a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated, usually by the solvent (e.g., methanol (B129727) or ethanol) or during an aqueous workup, to yield the corresponding secondary alcohol, 3-bromo-1-(4-bromophenyl)propan-1-ol.

It is crucial to consider the chemoselectivity of the reduction. Sodium borohydride is generally selective for aldehydes and ketones and will typically not reduce the carbon-bromine bonds under standard conditions. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to the reduction of both the carbonyl group and the carbon-bromine bonds. The reductive dehalogenation of α-haloketones is a known process and can be achieved with various reagents. nih.govwikipedia.org Therefore, the choice of reducing agent is critical to control the outcome of the reaction.

| Reducing Agent | Expected Product | Selectivity |

| Sodium Borohydride (NaBH₄) | 3-Bromo-1-(4-bromophenyl)propan-1-ol | High for carbonyl group |

| Lithium Aluminum Hydride (LiAlH₄) | Potential for over-reduction to 1-(4-bromophenyl)propan-1-ol (B1266696) or other products | Low, may reduce C-Br bonds |

Condensation and Addition Reactions of the Ketone

The ketone functionality in this compound is a key site for carbon-carbon bond formation through condensation and addition reactions. One of the notable transformations is its use in the synthesis of heterocyclic systems. For instance, α-bromoketones, a class of compounds to which this compound belongs in terms of the reactive C-Br bond adjacent to a carbonyl-activating group, are well-established precursors for the synthesis of thiazoles and imidazoles. The reaction with thiourea (B124793) or thioamides, for example, leads to the formation of aminothiazole derivatives, a critical scaffold in medicinal chemistry. Similarly, condensation with amidines can yield substituted imidazoles.

While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of β-haloketones suggests its potential participation in aldol-type condensation reactions under appropriate basic conditions, leading to the formation of α,β-unsaturated ketones. Furthermore, the ketone is susceptible to nucleophilic addition reactions, such as the Grignard reaction, which would introduce a new substituent at the carbonyl carbon and generate a tertiary alcohol.

Another significant reaction is the Favorskii rearrangement, a characteristic reaction of α-halo ketones in the presence of a base. ddugu.ac.inwikipedia.org This rearrangement typically leads to the formation of carboxylic acid derivatives through a cyclopropanone intermediate. wikipedia.org For this compound, treatment with a base like sodium hydroxide could potentially induce a Favorskii-type rearrangement, resulting in the formation of a substituted cyclopropanone intermediate, which would then be opened by the nucleophile to yield a carboxylic acid derivative.

Oxidation Reactions of the Propanone Backbone

The oxidation of the propanone backbone of this compound can lead to various products depending on the oxidizing agent and reaction conditions. A pertinent reaction for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. While specific studies on this compound are scarce, analogous ketones undergo this transformation in the presence of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the oxygen insertion. In this case, the migration of the 4-bromophenyl group would lead to the formation of the corresponding ester.

Reactivity of the Aryl Bromide Functionality

The presence of a bromine atom on the phenyl ring opens up a vast landscape of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring, leading to the synthesis of biaryl compounds and other complex architectures.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in materials science and medicinal chemistry.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond between the aryl group and one of the sp2-hybridized carbons of the alkene, providing access to substituted styrenyl derivatives.

The general conditions for these cross-coupling reactions are well-established, and their application to this compound would proceed under standard protocols, offering a modular approach to structurally diverse molecules.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like the 4-bromophenyl group in this compound is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. The presence of the ketone group in the para position does provide some electron-withdrawing character through resonance, which could slightly activate the ring towards nucleophilic attack compared to simple bromobenzene (B47551). However, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to achieve substitution of the bromine atom.

Metal-Halogen Exchange and Organometallic Reagent Formation

The bromine atom of the aryl bromide can undergo metal-halogen exchange with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or tert-butyllithium). This reaction generates a highly reactive aryllithium species. The newly formed organometallic intermediate can then be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a wide range of functional groups at the 4-position of the phenyl ring. This two-step sequence provides a powerful alternative to cross-coupling reactions for the functionalization of the aromatic ring.

Cyclization Reactions and Intramolecular Processes

The bifunctional nature of this compound, possessing both an electrophilic β-carbon and a nucleophilic (or potentially nucleophilic after enolization) α-carbon, makes it an ideal substrate for cyclization reactions to form various heterocyclic systems.

As previously mentioned, the reaction of α-haloketones with various dinucleophiles is a cornerstone in heterocyclic synthesis. The reaction of this compound with reagents like hydrazine (B178648), substituted hydrazines, or hydroxylamine (B1172632) can lead to the formation of five-membered heterocyclic rings such as pyrazoles and isoxazoles, respectively.

Furthermore, intramolecular cyclization processes can be envisaged. For instance, if the aryl bromide functionality is first converted to a nucleophilic group via metal-halogen exchange or a cross-coupling reaction that introduces a nucleophilic moiety, subsequent intramolecular reaction with the electrophilic β-carbon of the propanone chain could lead to the formation of fused ring systems.

Radical Cyclization Pathways

Radical cyclizations offer a powerful method for the formation of carbon-carbon bonds and are particularly useful for the construction of five- and six-membered rings. In the case of this compound, a radical can be generated at the α-carbon to the bromine atom through the use of a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN).

Once the primary alkyl radical is formed, it can undergo an intramolecular addition to the aromatic ring. The regioselectivity of this cyclization is governed by the stability of the resulting radical intermediate. Two principal pathways for the intramolecular radical cyclization of the radical derived from this compound are possible: a 6-exo-trig cyclization and a 5-endo-trig cyclization. According to Baldwin's rules for radical cyclizations, the 6-exo-trig pathway is generally favored over the 5-endo-trig pathway.

The favored 6-exo-trig cyclization would proceed through the attack of the primary radical onto the ipso-carbon of the aromatic ring bearing the bromo substituent, or more likely, onto one of the ortho positions relative to the acyl group. Attack at the ortho position would lead to the formation of a six-membered ring, resulting in a substituted tetralone derivative after rearomatization. The likely product from this pathway is 6-bromo-3,4-dihydronaphthalen-1(2H)-one.

Table 1: Plausible Intermediates and Products in the Radical Cyclization of this compound

| Reactant | Radical Initiator | Intermediate Radical | Cyclization Pathway | Product |

| This compound | Bu₃SnH/AIBN | 1-(4-bromophenyl)-3-oxopropyl radical | 6-exo-trig | 6-Bromo-3,4-dihydronaphthalen-1(2H)-one |

Research on similar aryl radical cyclizations has demonstrated the efficacy of this approach in synthesizing polycyclic aromatic compounds. For instance, treatment of 2-(2'-bromo-beta-phenethyl)isocarbostyrils with AIBN-Bu₃SnH has been shown to yield 8-oxoberbines through a 6-exo radical closure. nih.gov This precedent supports the plausibility of a similar cyclization for this compound to form a tetralone structure.

Prins-type Cyclizations and Related Annulations

The classical Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. For this compound, a direct intramolecular Prins-type reaction is not feasible as it lacks the requisite alkene or alkyne functionality.

However, related annulation reactions under Lewis acid catalysis can be envisioned. The ketone functionality can be activated by a Lewis acid, making the carbonyl carbon more electrophilic. While a direct intramolecular reaction with the alkyl bromide is unlikely under these conditions, the possibility of an intermolecular reaction followed by cyclization exists in the presence of a suitable unsaturated partner.

A more plausible pathway related to cyclization at the carbonyl group involves an intramolecular Friedel-Crafts acylation. Under strong acid conditions, such as in the presence of polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), the molecule can undergo cyclization to form a six-membered ring. This reaction proceeds through the formation of an acylium ion or a polarized complex with the Lewis acid, which then acts as the electrophile for an intramolecular electrophilic aromatic substitution. The aromatic ring acts as the nucleophile, and the cyclization would be expected to occur at the ortho position to the acyl group, leading to the formation of 6-bromo-3,4-dihydronaphthalen-1(2H)-one.

Table 2: Conditions and Products for Acid-Catalyzed Cyclization of this compound

| Reactant | Catalyst/Reagent | Reaction Type | Product |

| This compound | Polyphosphoric Acid (PPA) | Intramolecular Friedel-Crafts Acylation | 6-Bromo-3,4-dihydronaphthalen-1(2H)-one |

| This compound | Aluminum Chloride (AlCl₃) | Intramolecular Friedel-Crafts Acylation | 6-Bromo-3,4-dihydronaphthalen-1(2H)-one |

The synthesis of tetralones through intramolecular Friedel-Crafts cyclization of γ-arylbutyric acids or their corresponding acyl chlorides is a well-established synthetic method. By analogy, the cyclization of this compound under strong acid conditions represents a viable route to the corresponding tetralone.

Intramolecular Amination and Other Ring-Forming Reactions

The presence of the primary bromide in this compound allows for intramolecular nucleophilic substitution reactions. If the molecule is first converted into a derivative containing a nucleophilic nitrogen atom, intramolecular amination can lead to the formation of nitrogen-containing heterocyclic compounds.

For example, if the ketone is first converted to an oxime or a hydrazone, the nitrogen atom could potentially act as an intramolecular nucleophile. However, a more direct approach involves the reaction with an external amine to first form an enamine or an imine, which could then undergo cyclization.

A plausible reaction pathway involves the initial formation of an enamine by reacting this compound with a primary or secondary amine. The resulting enamine is nucleophilic at the β-carbon, which can then displace the intramolecular bromide via an SN2 reaction. This would lead to the formation of a cyclopropyl (B3062369) ketone derivative.

Alternatively, reaction with ammonia (B1221849) or a primary amine could lead to the formation of an imine. The nitrogen of the imine is not sufficiently nucleophilic to displace the bromide. However, if the reaction is carried out with a bifunctional nucleophile, such as an amino alcohol or a diamine, a variety of heterocyclic structures can be accessed.

Another important ring-forming reaction is the Favorskii rearrangement, which can occur upon treatment of α-haloketones with a base. In the case of this compound, which is a γ-haloketone, a direct Favorskii rearrangement is not possible. However, under basic conditions, deprotonation at the α-carbon to the ketone can occur, generating an enolate. This enolate can then undergo an intramolecular SN2 reaction to displace the bromide, leading to the formation of a cyclopropyl ketone, specifically (4-bromophenyl)(bicyclo[1.1.0]butan-1-yl)methanone. The formation of cyclopropyl ketones from γ-haloketones via intramolecular enolate alkylation is a known transformation.

Table 3: Potential Products from Intramolecular Reactions of this compound Derivatives

| Reactant Derivative | Reagent/Condition | Reaction Type | Potential Product |

| Enamine (from reaction with a secondary amine) | Base | Intramolecular Alkylation | Cyclopropyl ketone derivative |

| This compound | Strong, non-nucleophilic base | Intramolecular Enolate Alkylation | (4-bromophenyl)(bicyclo[1.1.0]butan-1-yl)methanone |

The synthesis of various heterocyclic compounds from α-haloketones is a well-documented area of organic chemistry. nih.gov These reactions often proceed through the initial formation of an intermediate by reaction of the ketone, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen. While direct literature on the intramolecular amination of this compound is scarce, the principles of reactivity of γ-haloketones suggest that such ring-forming reactions are plausible.

Derivatization Strategies and Functional Group Transformations

Installation of Heteroatom Functionalities

The α-bromo ketone portion of the molecule is a prime target for nucleophilic substitution reactions, enabling the facile installation of nitrogen, oxygen, and sulfur-containing functionalities.

The reaction of 3-Bromo-1-(4-bromophenyl)propan-1-one with various amines and amides provides a direct route to a range of nitrogen-containing derivatives. The α-carbon is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of α-amino ketones. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

While specific examples of amination and amidation of this compound are not extensively detailed in the literature, the general reactivity of α-halo ketones is well-established. For instance, the reaction with morpholine (B109124) amides has been shown to proceed via a formal allene (B1206475) insertion mechanism after reaction with propargyl magnesium bromide, suggesting complex reactivity pathways. rsc.org

| Reagent | Product Type | Reaction Conditions |

| Primary Amines | α-Amino Ketones | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, THF) |

| Secondary Amines | α-Amino Ketones | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, THF) |

| Amides | N-Acyl Amino Ketones | Strong Base (e.g., NaH), Solvent (e.g., DMF, THF) |

This table outlines the expected products and general conditions for the amination and amidation of α-bromo ketones.

The synthesis of oxygen and sulfur-containing derivatives of this compound can be readily achieved through reactions with appropriate nucleophiles. Alcohols and phenols, in the presence of a base, can displace the bromide to form α-alkoxy and α-aryloxy ketones, respectively.

Similarly, the reaction with thiols and thiophenols is a highly efficient method for the formation of carbon-sulfur bonds, yielding α-thio ketones. These reactions are often carried out under mild conditions and are tolerant of a wide range of functional groups. The reaction of related bromo-ynone reagents with thiols has been shown to proceed rapidly, highlighting the high reactivity of such electrophilic centers towards sulfur nucleophiles. nih.gov

| Nucleophile | Product |

| Alcohol (R-OH) | 3-Alkoxy-1-(4-bromophenyl)propan-1-one |

| Phenol (Ar-OH) | 3-Aryloxy-1-(4-bromophenyl)propan-1-one |

| Thiol (R-SH) | 3-(Alkylthio)-1-(4-bromophenyl)propan-1-one |

| Thiophenol (Ar-SH) | 3-(Arylthio)-1-(4-bromophenyl)propan-1-one |

This table illustrates the formation of oxygen- and sulfur-containing derivatives from this compound.

Modification of the Aromatic System

The 4-bromophenyl moiety of the molecule provides a handle for further functionalization through electrophilic aromatic substitution and various cross-coupling reactions, allowing for the introduction of a wide range of substituents on the aromatic ring.

The presence of the bromo and acyl substituents on the aromatic ring influences the regioselectivity of further electrophilic aromatic substitution reactions. The bromo group is an ortho-, para-director, while the propanoyl group is a meta-director and deactivating. Therefore, further bromination or nitration is expected to occur at the positions ortho to the existing bromine atom. For instance, the bromination of phenols and phenol-ethers has been achieved using an in situ generated I(III)-based reagent. nih.gov The competition between bromination and nitration in strongly deactivated aromatic compounds has also been studied, indicating that the choice of reagents and conditions is crucial for achieving the desired regioselectivity. scribd.com

The aryl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce alkyl, aryl, and heteroaryl groups at the 4-position of the phenyl ring. wikipedia.orgwikipedia.orgwikipedia.org

The Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. The Heck reaction allows for the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org These reactions significantly expand the molecular diversity that can be achieved from this compound.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | 1-(Biphenyl-4-yl)-3-bromopropan-1-one derivative |

| Heck Reaction | Alkene | 1-(4-Vinylphenyl)-3-bromopropan-1-one derivative |

| Sonogashira Coupling | Terminal alkyne | 1-(4-(Alkynyl)phenyl)-3-bromopropan-1-one derivative |

This table summarizes the types of products that can be obtained through various cross-coupling reactions on the aryl bromide moiety.

Construction of Complex Molecular Architectures

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures. The α-bromo ketone moiety is a key component in several named reactions for heterocycle synthesis.

For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-halo ketone with a thioamide to form a thiazole ring. nih.govsynarchive.com By reacting this compound with thiourea (B124793) or substituted thioamides, a variety of 2-amino-4-(4-bromophenyl)thiazole (B182969) derivatives can be synthesized. These thiazole derivatives are prevalent in many biologically active compounds. nih.gov

Similarly, the reaction of α-bromo ketones with amides can lead to the formation of oxazoles , another important class of heterocyclic compounds. organic-chemistry.org Furthermore, reactions with 1,2-dinucleophiles can be used to construct other five- and six-membered rings. For instance, reaction with amidines can yield imidazoles . organic-chemistry.org These cyclization reactions provide a powerful strategy for rapidly building molecular complexity from a relatively simple starting material.

Synthesis of Chalcone (B49325) Analogues and α,β-Unsaturated Systems

The conversion of this compound into α,β-unsaturated systems, particularly chalcone analogues, is a fundamental transformation that introduces a key reactive moiety for further chemical exploration. This is primarily achieved through a base-mediated dehydrobromination.

The reaction proceeds via an elimination mechanism where a base abstracts the acidic α-proton, leading to the formation of an enolate intermediate. Subsequently, the bromide ion is eliminated, resulting in the formation of a carbon-carbon double bond conjugated with the carbonyl group. This process yields 1-(4-bromophenyl)prop-2-en-1-one, the core structure of a chalcone analogue.

Commonly used bases for this transformation include organic amines such as triethylamine (B128534) (TEA) or 1,8-Diazabicycloundec-7-ene (DBU), as well as inorganic bases like potassium carbonate. The choice of solvent and reaction temperature can be optimized to maximize the yield and minimize side reactions. This elimination is a standard procedure in organic synthesis for converting β-halo ketones into their corresponding enones. vaia.comresearchgate.netdocbrown.info

Formation of Piperidine (B6355638), Morpholine, and Other Heterocyclic Derivatives

The presence of the bromine atom at the β-position makes this compound an excellent substrate for nucleophilic substitution reactions, providing a straightforward route to various heterocyclic derivatives.

Piperidine and Morpholine Derivatives: Secondary amines, such as piperidine and morpholine, readily react with this compound to yield the corresponding β-amino ketones. This nucleophilic substitution reaction involves the displacement of the bromide ion by the nitrogen atom of the amine. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetonitrile, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction. This leads to the formation of 1-(4-bromophenyl)-3-(piperidin-1-yl)propan-1-one and 1-(4-bromophenyl)-3-morpholinopropan-1-one, respectively. These Mannich-type bases are valuable intermediates in medicinal chemistry.

Pyrazole (B372694) Derivatives: A versatile strategy for synthesizing five-membered heterocyclic compounds like pyrazoles involves a two-step process starting from this compound. First, dehydrobromination yields the α,β-unsaturated ketone, 1-(4-bromophenyl)prop-2-en-1-one. This intermediate can then undergo a cyclocondensation reaction with hydrazine (B178648) or its derivatives. dergipark.org.trnih.govnih.govmdpi.comorganic-chemistry.org The reaction typically proceeds in a protic solvent like ethanol or acetic acid, leading to the formation of 5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole derivatives. Subsequent oxidation can yield the fully aromatic pyrazole ring.

Access to Indene (B144670) and Polycyclic Compounds

The carbon framework of this compound is also a precursor for the construction of fused ring systems, such as indenes and other polycyclic structures, primarily through intramolecular cyclization reactions.

A plausible pathway to indene derivatives involves an intramolecular Friedel-Crafts reaction. researchgate.netmasterorganicchemistry.com This transformation can be facilitated by a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, or it can interact with the bromine atom to generate a carbocation at the β-position. The electron-rich 4-bromophenyl ring can then act as a nucleophile, attacking the electrophilic center to form a new carbon-carbon bond and close the five-membered ring. This cyclization would lead to the formation of a substituted bromo-indanone. The conditions for such intramolecular acylations or alkylations often require strong acids and can be sensitive to the substitution pattern on the aromatic ring. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 3-Bromo-1-(4-bromophenyl)propan-1-one, ¹H and ¹³C NMR would provide the primary framework of its molecular skeleton.

¹H NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule and provides information about their chemical environment and proximity to other protons.

Expected ¹H NMR Spectral Characteristics: Based on the structure of this compound, a hypothetical ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic and aliphatic protons:

Aromatic Protons: The para-substituted benzene (B151609) ring contains two sets of chemically equivalent protons. This would typically result in two signals, appearing as doublets, in the downfield region of the spectrum (typically δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring and the adjacent carbonyl group.

Aliphatic Protons: The propane (B168953) chain gives rise to two signals for the two methylene (B1212753) groups (-CH₂-). These would appear as two triplets due to coupling with each other. The methylene group adjacent to the carbonyl group (C2) would be expected at a chemical shift of approximately δ 3.4-3.6 ppm, while the methylene group attached to the bromine atom (C3) would likely appear slightly further downfield, around δ 3.7-3.9 ppm.

Despite the theoretical expectations, a search of scientific databases did not yield specific experimental ¹H NMR data for this compound.

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule.

Expected ¹³C NMR Spectral Characteristics: A ¹³C NMR spectrum for this compound would be expected to show signals for each unique carbon atom:

Carbonyl Carbon: A signal for the ketone's carbonyl carbon (C=O) would be anticipated in the highly deshielded region, typically around δ 195-197 ppm.

Aromatic Carbons: The benzene ring would show four distinct signals: one for the carbon attached to the carbonyl group, one for the carbon bearing the bromine atom, and two for the carbons bearing hydrogen atoms.

Aliphatic Carbons: Two signals corresponding to the two methylene carbons of the propane chain would be expected in the aliphatic region of the spectrum. The carbon adjacent to the carbonyl would likely appear around δ 38-42 ppm, and the carbon bonded to the bromine would be found further upfield, around δ 28-32 ppm.

Specific, experimentally determined ¹³C NMR data for this compound could not be located in the searched scientific literature.

Two-dimensional (2D) NMR techniques are used to further resolve complex structures and confirm assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity between the two methylene groups in the propane chain.

HSQC (Heteronuclear Single Quantum Coherence): This would reveal which protons are directly attached to which carbon atoms, allowing for unambiguous assignment of the -CH₂- signals in both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for confirming the connection of the propanone chain to the bromophenyl ring.

No published studies employing 2D NMR techniques for the structural elucidation of this compound were identified.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. The presence of two bromine atoms is a distinctive feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 290.90148 |

| [M+Na]⁺ | 312.88342 |

| [M-H]⁻ | 288.88692 |

| [M+NH₄]⁺ | 307.92802 |

| [M]⁺ | 289.89365 |

Table 1: Predicted Collision Cross Section Data for this compound. Data is computationally predicted. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands: For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group, expected around 1685-1700 cm⁻¹.

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene ring.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

A search of scientific databases did not yield an experimental IR spectrum for this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice. For this compound, which is a solid, this analysis would reveal the exact conformation of the propanone side chain relative to the bromophenyl ring and detail any intermolecular interactions, such as halogen bonding or π-stacking.

There is no evidence in the searched literature of a crystal structure determination for this compound. However, a study on the closely related compound, 1-(4-Bromophenyl)-3-chloropropan-1-one, revealed a nearly planar molecular structure in the solid state. iucr.org

Chromatographic Techniques for Purification and Purity Assessment

The purification and subsequent assessment of purity are critical steps in the synthesis and characterization of "this compound." Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving high purity and verifying the identity of the compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purification and purity analysis of organic compounds like this compound due to its high resolution and sensitivity. The separation in HPLC is based on the analyte's affinity for the stationary and mobile phases. For a compound of this nature, both normal-phase and reverse-phase chromatography can be employed, with reverse-phase being more common for routine analysis.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the aromatic rings and the bromine atoms, this compound possesses a significant degree of hydrophobicity, making it well-suited for reverse-phase HPLC.

A hypothetical HPLC method for the analysis of this compound could be developed using the following parameters:

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength of 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The purity of the sample can be determined by integrating the peak area of the analyte and any impurities. The retention time under specific conditions is a characteristic feature that can be used for the identification of the compound. For preparative HPLC, the conditions would be scaled up with a larger column diameter to isolate a larger quantity of the pure compound.

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight and is expected to be thermally stable, GC is a suitable method for its purity assessment. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the vaporized sample through the column.

The separation is based on the compound's boiling point and its interaction with the stationary phase. A common detector for halogenated compounds is the Electron Capture Detector (ECD), which is highly sensitive to electrophilic groups like bromine. Alternatively, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS) to provide both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions.

A plausible GC method for the analysis of this compound could be established with the following parameters:

| Parameter | Suggested Condition |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless |

The resulting chromatogram would show a peak corresponding to this compound at a specific retention time. The purity is assessed by comparing the area of the main peak to the total area of all peaks. GC-MS analysis would further confirm the identity by matching the obtained mass spectrum with a reference spectrum or through interpretation of the fragmentation pattern.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and energy of molecules. These methods are fundamental for predicting various chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It offers a good balance between accuracy and computational cost. For a related compound, 4-Bromoacetophenone, DFT calculations have been used to determine its electronic and structural properties. In a hypothetical DFT study of 3-Bromo-1-(4-bromophenyl)propan-1-one, the following parameters would typically be calculated:

Optimized Geometry: The lowest energy arrangement of atoms in the molecule.

Total Energy: The total electronic energy of the molecule in its optimized geometry.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.

Electron Affinity and Ionization Potential: These values help in understanding the ease with which a molecule can accept or lose an electron.

A hypothetical data table for such a study might look like this:

| Parameter | Hypothetical Value (a.u.) |

| Total Energy | |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Ionization Potential | |

| Electron Affinity | |

| Global Hardness | |

| Global Electrophilicity |

Ab Initio Methods for Mechanistic Insights

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results, particularly for reaction mechanisms. For this compound, ab initio calculations could be used to:

Map Reaction Pathways: By calculating the energies of reactants, transition states, and products for potential reactions involving the compound.

Determine Activation Energies: To predict the feasibility and rate of a chemical reaction.

Investigate Reaction Mechanisms: To understand the step-by-step process of a chemical transformation at the molecular level.

Prediction of Spectroscopic Parameters

Quantum chemical methods are also invaluable for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in a UV-Vis spectrum.

A hypothetical data table for predicted vs. experimental spectroscopic data could be structured as follows:

| Spectroscopic Data | Predicted Value | Experimental Value |

| Key IR Frequencies | ||

| ¹H NMR Shifts | ||

| ¹³C NMR Shifts | ||

| UV-Vis λmax |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like the propanone chain in this compound, can exist in various conformations.

Potential Energy Surface (PES) Scan: This involves systematically rotating one or more bonds and calculating the energy at each step to identify stable conformers (energy minima) and transition states between them.

Energy Landscapes: A visual representation of the potential energy surface, showing the relative energies of different conformations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the movement of atoms in a molecule over time. An MD simulation for this compound would involve:

Simulating Molecular Motion: Solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior in a simulated environment (e.g., in a solvent).

Analyzing Trajectories: The output of an MD simulation (a trajectory) can be analyzed to understand conformational changes, intermolecular interactions, and other dynamic properties.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The dual reactivity of 3-Bromo-1-(4-bromophenyl)propan-1-one allows for its use in sequential or orthogonal synthetic strategies, positioning it as a key intermediate in the synthesis of intricate molecular architectures. The α-bromo group is susceptible to nucleophilic substitution, while the aryl bromide is a handle for various cross-coupling reactions.

The structure of this compound serves as a foundational template for building more elaborate chemical scaffolds. The aryl bromide moiety is particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with a variety of arylboronic acids, enabling the synthesis of bi-aryl ketones. researchgate.net These motifs are significant in many pharmaceutical compounds. researchgate.net

Furthermore, the α-bromoketone functionality is a classic precursor for the synthesis of various heterocyclic rings, which are core components of many biologically active molecules. For instance, it can react with thioamides or thioureas to form thiazole (B1198619) rings, or with amidines to generate imidazole (B134444) derivatives. This versatility makes it an important starting material for creating complex, polycyclic, and heterocyclic systems.

In the field of medicinal chemistry and drug discovery, the generation of compound libraries with structural diversity is crucial for identifying new therapeutic leads. This compound is an ideal building block for this purpose due to its two distinct and reactive functional groups.

A combinatorial approach can be employed where the two bromine sites are reacted with different sets of reagents. For example, the aryl bromide can be subjected to Suzuki coupling with a range of boronic acids, while the α-bromo position can be reacted with various nucleophiles (e.g., amines, thiols, azides). This two-dimensional diversification strategy allows for the rapid generation of a large and diverse library of related compounds from a single, readily available precursor, facilitating structure-activity relationship (SAR) studies.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |

| Aryl Bromide | Suzuki Cross-Coupling | Arylboronic Acids | Bi-aryl Ketone |

| Aryl Bromide | Buchwald-Hartwig Amination | Amines | N-Aryl Ketone |

| α-Bromoketone | Nucleophilic Substitution | Amines, Thiols, Azides | α-Functionalized Ketone |

| α-Bromoketone | Hantzsch Thiazole Synthesis | Thioamides | Thiazole Ring |

Potential Applications in Polymer and Material Science

The bifunctional nature of this compound suggests its potential, though less explored, utility in the realm of polymer and materials science. Its ability to participate in multiple reaction types opens avenues for creating novel polymers and functionalized materials.

As a molecule containing two bromine atoms, this compound can theoretically act as a monomer in polycondensation reactions. For instance, reactions with diamines or diols could lead to the formation of polymers containing ketone functionalities within the main chain. The reactivity differences between the aliphatic and aromatic C-Br bonds could also be exploited to create more complex polymer structures, such as block copolymers, through sequential polymerization steps. The inclusion of the keto group in the polymer backbone could impart specific properties, such as increased polarity or sites for post-polymerization modification.

The reactive sites on this compound could be utilized for the chemical modification of surfaces and the fabrication of functionalized nanomaterials. The α-bromo group, for example, can react with surface-bound nucleophiles (e.g., amines or thiols on a functionalized silica (B1680970) or gold surface) to covalently attach the molecule. Subsequently, the aryl bromide can be used as a reactive handle for further functionalization, allowing for the stepwise construction of complex surface coatings or the attachment of specific molecules to nanoparticles. This could be relevant in the development of new sensors, catalysts, or drug delivery systems.

Utilization in Ligand Design for Coordination Chemistry and Catalysis

While not a ligand itself, this compound is a valuable precursor for synthesizing molecules that can act as ligands for metal ions. The field of coordination chemistry relies on ligands to control the properties and reactivity of metal centers in catalysts and functional materials.

One of the most important applications of related α-haloketones is in the synthesis of 1,3-diketones (also known as β-diketones). derpharmachemica.com These compounds are exceptional chelating ligands for a vast array of metal ions, forming stable six-membered chelate rings. derpharmachemica.com The synthesis can be achieved by reacting this compound with the enolate of a carboxylic acid ester, followed by hydrolysis and decarboxylation. The resulting 1,3-diketone, featuring a 4-bromophenyl substituent, can coordinate with metals to form complexes with potential applications in catalysis, as imaging agents, or as building blocks for metal-organic frameworks (MOFs). The bromine atom on the phenyl ring remains available for further modification of the ligand structure via cross-coupling reactions. derpharmachemica.com

| Precursor Compound | Reaction | Resulting Ligand Type | Coordination Properties |

| This compound | Reaction with ester enolates | 1,3-Diketone | Bidentate, chelating |

| This compound | Condensation with diamines | Schiff Base (potential) | Multidentate, versatile |

Process Optimization and Scalability in Research and Production

Reaction Condition Optimization for Yield, Selectivity, and Efficiency

The primary synthetic route to 3-Bromo-1-(4-bromophenyl)propan-1-one is typically a Friedel-Crafts acylation of bromobenzene (B47551) with 3-bromopropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). Optimization of this reaction is crucial for maximizing product yield and purity while minimizing reaction time and waste.

Key parameters that are systematically varied during optimization studies include:

Catalyst Loading: The stoichiometry of the Lewis acid catalyst is a critical factor. Insufficient catalyst can lead to slow or incomplete reactions, while an excess can increase costs, complicate the workup procedure, and potentially lead to side reactions.

Solvent Choice: The reaction is often performed in non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or carbon disulfide (CS₂). Optimization involves selecting a solvent that provides good solubility for the reactants but does not react with the catalyst or intermediates.

Temperature Control: Friedel-Crafts acylations are typically exothermic. The reaction temperature must be carefully controlled to prevent side reactions, such as polysubstitution or rearrangement, and to ensure regioselectivity (acylation at the para-position of bromobenzene is strongly favored). Reactions are often initiated at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature. researchgate.net

Reaction Time: Monitoring the reaction progress over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal duration for achieving maximum conversion without significant byproduct formation.

The following interactive table illustrates a hypothetical optimization study for the synthesis, demonstrating how systematic variation of conditions can impact the final product yield.

| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.1) | DCM | 0 to 25 | 4 | 75 |

| 2 | AlCl₃ (1.3) | DCM | 0 to 25 | 4 | 88 |

| 3 | AlCl₃ (1.5) | DCM | 0 to 25 | 4 | 89 |

| 4 | AlCl₃ (1.3) | CS₂ | 0 to 25 | 4 | 85 |

| 5 | AlCl₃ (1.3) | DCM | -10 to 20 | 6 | 82 |

| 6 | AlCl₃ (1.3) | DCM | 0 to 25 | 2 | 70 |

| 7 | AlCl₃ (1.3) | DCM | 0 to 25 | 6 | 91 |

This table is representative of a typical optimization process. Actual values may vary.

From such studies, an optimized set of conditions can be established, for instance, using 1.3 equivalents of AlCl₃ in DCM, with the reaction proceeding for 6 hours while warming from 0 °C to room temperature, to achieve high yield and efficiency.

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is essential for modern chemical manufacturing. bridgew.edu The goal is to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key green chemistry considerations for this synthesis include: